molecular formula C32H42N2O17S B048055 O-Demethylpaulomycin B CAS No. 113592-08-8

O-Demethylpaulomycin B

Cat. No. B048055
M. Wt: 758.7 g/mol
InChI Key: VUSAGQZKPBHCGW-FRKPEAEDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

O-Demethylpaulomycin B is a natural product that belongs to the paulomycin family of antibiotics. It was first isolated from the fermentation broth of Streptomyces paulus in 1985. O-Demethylpaulomycin B has shown great potential in scientific research due to its unique structure and biological activities.

Mechanism Of Action

The mechanism of action of O-Demethylpaulomycin B involves the inhibition of DNA and RNA synthesis in bacterial cells. It also disrupts the cell membrane integrity, leading to cell death. O-Demethylpaulomycin B has been shown to target a range of bacterial species, including both Gram-positive and Gram-negative bacteria.

Biochemical And Physiological Effects

O-Demethylpaulomycin B has been shown to have a range of biochemical and physiological effects. It has been found to inhibit the growth of several bacterial and fungal species, including methicillin-resistant Staphylococcus aureus (MRSA) and Candida albicans. O-Demethylpaulomycin B has also been shown to induce apoptosis in cancer cells, making it a potential candidate for cancer therapy.

Advantages And Limitations For Lab Experiments

O-Demethylpaulomycin B has several advantages for lab experiments. It is a natural product with potent biological activities, making it a valuable tool for studying various biological processes. However, O-Demethylpaulomycin B has some limitations, including its low solubility in water and its potential toxicity to mammalian cells.

Future Directions

There are several future directions for research on O-Demethylpaulomycin B. One area of research could focus on the synthesis of analogs with improved activity and reduced toxicity. Another area of research could focus on the development of novel drug delivery systems to improve the solubility and bioavailability of O-Demethylpaulomycin B. Additionally, further studies are needed to elucidate the molecular mechanisms underlying the biological activities of O-Demethylpaulomycin B.

Synthesis Methods

O-Demethylpaulomycin B can be synthesized by using Streptomyces paulus as a host organism. The biosynthetic pathway involves the action of several enzymes, including polyketide synthases and nonribosomal peptide synthetases. The synthesis of O-Demethylpaulomycin B can also be achieved through chemical synthesis, which involves the use of various chemical reactions.

Scientific Research Applications

O-Demethylpaulomycin B has been extensively studied for its biological activities and potential applications in scientific research. It has been found to exhibit potent antibacterial, antifungal, and antiviral activities. O-Demethylpaulomycin B has also been shown to have anticancer properties, making it a potential candidate for cancer therapy.

properties

CAS RN

113592-08-8

Product Name

O-Demethylpaulomycin B

Molecular Formula

C32H42N2O17S

Molecular Weight

758.7 g/mol

IUPAC Name

3-[6-(acetyloxymethyl)-4-[4,5-dihydroxy-6-methyl-5-[1-(2-methylpropanoyloxy)ethyl]oxan-2-yl]oxy-3-hydroxy-5-[(E)-2-isothiocyanatobut-2-enoyl]oxyoxan-2-yl]-2,3-dihydroxy-6-imino-5-oxocyclohexene-1-carboxylic acid

InChI

InChI=1S/C32H42N2O17S/c1-7-16(34-11-52)30(43)51-24-18(10-46-15(6)35)49-27(31(44)9-17(36)22(33)21(26(31)39)28(40)41)23(38)25(24)50-20-8-19(37)32(45,13(4)47-20)14(5)48-29(42)12(2)3/h7,12-14,18-20,23-25,27,33,37-39,44-45H,8-10H2,1-6H3,(H,40,41)/b16-7+,33-22?

InChI Key

VUSAGQZKPBHCGW-FRKPEAEDSA-N

Isomeric SMILES

C/C=C(\C(=O)OC1C(OC(C(C1OC2CC(C(C(O2)C)(C(C)OC(=O)C(C)C)O)O)O)C3(CC(=O)C(=C(C3=O)C(=O)O)N)O)COC(=O)C)/N=C=S

SMILES

CC=C(C(=O)OC1C(OC(C(C1OC2CC(C(C(O2)C)(C(C)OC(=O)C(C)C)O)O)O)C3(CC(=O)C(=N)C(=C3O)C(=O)O)O)COC(=O)C)N=C=S

Canonical SMILES

CC=C(C(=O)OC1C(OC(C(C1OC2CC(C(C(O2)C)(C(C)OC(=O)C(C)C)O)O)O)C3(CC(=O)C(=C(C3=O)C(=O)O)N)O)COC(=O)C)N=C=S

synonyms

O-demethylpaulomycin B

Origin of Product

United States

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